molecular formula C11H8O3 B3144502 4-HYDROXY-6-PHENYL-PYRAN-2-ONE CAS No. 5526-38-5

4-HYDROXY-6-PHENYL-PYRAN-2-ONE

Cat. No.: B3144502
CAS No.: 5526-38-5
M. Wt: 188.18 g/mol
InChI Key: UWCSWBPHENSQNW-UHFFFAOYSA-N
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Description

4-Hydroxy-6-phenyl-pyran-2-one is a heterocyclic compound that belongs to the pyrone family. It features a six-membered ring containing an oxygen atom and a phenyl group attached to the sixth carbon. This compound is known for its diverse biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-6-phenyl-pyran-2-one typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the oxa-6π-electrocyclization of dienones .

Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-phenyl-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in multicomponent reactions such as the Biginelli reaction .

Common Reagents and Conditions: Common reagents used in these reactions include aromatic aldehydes, urea, and various catalysts. Reaction conditions can range from conventional thermal heating to microwave activation .

Major Products: The major products formed from these reactions include substituted pyrimidines and hybrid polyheterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-hydroxy-6-phenyl-pyran-2-one involves its interaction with various molecular targets and pathways. It can act as an electrophile or nucleophile, depending on the reaction conditions. The compound’s biological activity is attributed to its ability to interact with cellular components, leading to effects such as antinociception and inhibition of specific enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6-phenyl-pyran-2-one is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-hydroxy-6-phenylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCSWBPHENSQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715944
Record name 4-Hydroxy-6-phenyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5526-38-5
Record name 4-Hydroxy-6-phenyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 4-hydroxy-6-phenyl-2H-pyran-2-one in organic synthesis?

A1: 4-Hydroxy-6-phenyl-2H-pyran-2-one serves as a valuable starting material for synthesizing diverse heterocyclic compounds. It can undergo a domino Knoevenagel condensation/6π-electron electrocyclization reaction with cyclic and acyclic α, β-unsaturated aldehydes to yield a range of new 7-phenyl-2H,5H-pyrano[4,3-b]pyran-5-ones and related tricyclic heterocycles. [, ] This reaction can be carried out under various conditions, including thermal, microwave-assisted, and in the presence of ionic liquids. [, ]

Q2: How is 4-hydroxy-6-phenyl-2H-pyran-2-one involved in the biosynthesis of natural products?

A2: This compound plays a key role as a precursor in the biosynthesis of certain flavonoids. For instance, the yeast Rhodotorula glutinis can metabolize chrysin, a naturally occurring flavonoid, through a pathway that involves 4-hydroxy-6-phenyl-2H-pyran-2-one as an intermediate. [] The yeast initially hydroxylates chrysin at the C-8 position to produce norwogonin. Subsequently, the A-ring of norwogonin is cleaved, leading to the formation of 4-hydroxy-6-phenyl-2H-pyran-2-one. []

Q3: Are there any natural sources of 4-hydroxy-6-phenyl-2H-pyran-2-one derivatives?

A3: Yes, marine-derived fungi have been identified as a source of 4-hydroxy-6-phenyl-2H-pyran-2-one derived meroterpenoids. For example, the fungal strain Penicillium sp. SCSIO 41691 produces a variety of these compounds, including 1-methyl-12a,12b-epoxyarisugacin M, 1-methyl-4a,12b-epoxyarisugacin M, and 2,3-dihydroxy-3,4a-epoxy-12a-dehydroxyisoterreulactone A. [] These meroterpenoids exhibit diverse structural features, with some displaying unique methyl migrations or possessing rare hexacyclic ring systems. []

Q4: Do 4-hydroxy-6-phenyl-2H-pyran-2-one derivatives exhibit any biological activity?

A4: Some of the meroterpenoids derived from 4-hydroxy-6-phenyl-2H-pyran-2-one demonstrate promising biological activity. Specifically, 3'-demethoxyterritrems B', isolated from Penicillium sp. SCSIO 41691, has shown inhibitory activity against lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells. [] This finding suggests potential anti-inflammatory properties for this class of compounds. []

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